Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate
Overview
Description
“Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate” is a chemical compound that has been synthesized and characterized for its potential use in various fields. It is also known as “Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride” with the CAS Number: 179811-81-5 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate” is represented by the Inchi Code: 1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H . The molecular weight of this compound is 269.65 .Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate” is a solid substance stored at room temperature . It has a molecular weight of 269.65 . It is known to be a weak organic acid with a pKa of approximately 2.6. It undergoes hydrolysis in aqueous conditions, and the rate of hydrolysis increases with a decrease in pH.Scientific Research Applications
Intermediate in Organic Synthesis
This compound can serve as an intermediate in organic synthesis . It can be used in the synthesis of various other compounds, contributing to the development of new materials and pharmaceuticals.
Synthesis of Antimicrobial Compounds
“Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate” can be used in the synthesis of antimicrobial benzoisothiazolones . These compounds have potential applications in the treatment of bacterial infections.
Synthesis of Dithiobis(benzamides)
This compound can also be used in the synthesis of dithiobis(benzamides) . These compounds have potential applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that the trifluoromethyl group is often used in medicinal chemistry due to its ability to form strong bonds with its targets, enhancing the stability and bioactivity of the compound .
Biochemical Pathways
Compounds with similar structures have been implicated in a variety of biochemical pathways, including those involved in inflammation and neurodegenerative disorders .
Pharmacokinetics
The compound’s molecular weight (26965 g/mol) and its solid physical form suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have a range of effects, including anti-inflammatory and neuroprotective activities .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature changes .
properties
IUPAC Name |
methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUVKNUVXKCHHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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